REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]([C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)[CH3:5].C([BH3-])#N.[Na+].[OH-].[Na+]>C(O)(=O)C>[I:12][C:9]1[CH:8]=[CH:7][C:6]([CH:4]([NH:3][O:2][CH3:1])[CH3:5])=[CH:11][CH:10]=1 |f:1.2,3.4|
|
Name
|
1-(4-iodo-phenyl)-ethanone O-methyl-oxime
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
CON=C(C)C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acetic acid was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mass
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted with EtOAc (3×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give pale yellow liquid, which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(C)NOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |